2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(2)7(8)3-5(7)4-9-6;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPENCBMBEJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC2CO1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate to form bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to yield alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its bicyclic structure allows for the formation of diverse derivatives that can be utilized in further synthetic pathways. This versatility is essential for researchers looking to develop new compounds with specific properties.
Biology
In biological research, this compound is being investigated for its potential biological activity and interactions with biomolecules. Studies have indicated that it may exhibit properties that could influence enzyme activity or receptor binding, making it a candidate for exploring new biochemical pathways and mechanisms.
Medicine
The compound has been explored for its therapeutic properties , particularly in the realms of antiviral and antibacterial activities. Preliminary studies suggest that it may interact with specific molecular targets, leading to potential applications in drug development aimed at treating various infections and diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure enables it to be incorporated into innovative formulations that may enhance material properties or production efficiencies.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of 2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride with similar bicyclic amines:
Key Observations :
- Heteroatom Influence : Replacing the oxygen bridge in oxabicyclo compounds (e.g., target compound) with nitrogen (azabicyclo, as in EB-1010) alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions .
- Ring Strain : The [3.1.0] bicyclic system imposes greater steric strain than [2.1.1] systems (e.g., ), affecting conformational stability and synthetic accessibility .
Biological Activity
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride (CAS No. 2044713-37-1) is a bicyclic compound characterized by its unique structural features and potential biological activities. With a molecular formula of C7H14ClNO and a molecular weight of 163.65 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2044713-37-1 |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.65 g/mol |
| MDL Number | MFCD30476297 |
| Purity Specification | Not specified |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its pharmacological potential, particularly as an intermediate in the synthesis of compounds targeting various diseases.
Preliminary studies suggest that this compound may interact with specific receptor systems within the body, potentially influencing neurotransmitter pathways and providing neuroprotective effects. For instance, research indicates that compounds with similar bicyclic structures can modulate glutamatergic transmission, which is crucial in conditions like Parkinson's disease and other neurodegenerative disorders .
Case Studies
- Neuroprotective Effects : A study focused on group III metabotropic glutamate receptors (mGluRs) indicated that activation of these receptors could reduce excitotoxicity, a common pathway in neurodegeneration. While the specific role of this compound was not directly tested, the structural similarity to other mGluR modulators suggests potential for similar effects .
- HCV Protease Inhibition : This compound has been identified as a key intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV) protease, specifically targeting the NS3/NS4A serine protease complex. These inhibitors are crucial for developing antiviral therapies against HCV, highlighting the compound's significance in pharmaceutical applications .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Antiviral Properties : As mentioned, it serves as a precursor for synthesizing HCV protease inhibitors, suggesting antiviral potential.
- Neuropharmacological Applications : The modulation of glutamate pathways indicates that derivatives of this compound could be explored for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintained between 0–5°C during cyclization to prevent side reactions (e.g., ring-opening).
- pH : Adjusted to 6–7 during amine hydrochloride formation to ensure protonation without degrading the bicyclic framework .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while aqueous workup improves salt precipitation .
- Table 1 : Synthesis Yield Under Varied Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 0–5 | 78 | 95 |
| Acetone | 20–25 | 45 | 82 |
| THF | 0–5 | 65 | 90 |
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves absolute configuration of the bicyclic core and amine group .
- NMR Spectroscopy : H-H COSY and NOESY identify spatial proximity of methyl groups and bridgehead protons.
- Chiral HPLC : Separates enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) mobile phase .
Q. What factors influence the solubility of this compound in aqueous vs. organic solvents?
- Methodological Answer : Solubility is dictated by:
- Ionic Character : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water) due to hydrogen bonding with polar solvents .
- Bicyclic Hydrophobicity : The oxabicyclo framework reduces solubility in non-polar solvents (e.g., <5 mg/mL in hexane) .
- Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 50 |
| Methanol | 120 |
| Dichloromethane | 8 |
Advanced Research Questions
Q. How do structural modifications to the bicyclic framework impact biological activity in CNS-targeted studies?
- Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:
- Methyl Group Substitution : 2,2-Dimethyl groups enhance blood-brain barrier penetration by increasing lipophilicity (logP = 1.2 vs. 0.5 for non-methylated analogs) .
- Oxygen vs. Nitrogen in the Ring : Replacing the oxabicyclo oxygen with nitrogen (e.g., 3-azabicyclo analogs) reduces CNS activity but increases affinity for peripheral receptors .
- Table 3 : Activity of Structural Analogs
| Compound | Target (IC₅₀, nM) | logP |
|---|---|---|
| Target Compound | 120 (5-HT₁A) | 1.2 |
| 3-Azabicyclo[3.1.0]hexan-6-amine | 450 (α₂-Adrenergic) | 0.8 |
| Non-methylated oxabicyclo analog | >1,000 | 0.5 |
Q. How can contradictions in reported solubility or reactivity data be resolved?
- Methodological Answer : Address discrepancies via:
- Standardized Protocols : Use USP/PhEur guidelines for solubility testing under controlled humidity and temperature .
- Counterion Analysis : Trace chloride content (via ion chromatography) may explain variability in hydrochloride salt stability .
- Reactivity Under Oxidative Stress : Test compound stability in the presence of ROS (e.g., H₂O₂) to identify degradation pathways .
Q. What experimental strategies differentiate enantiomer-specific effects in neurotransmitter receptor binding?
- Methodological Answer :
- Enantiomer Resolution : Use preparative chiral chromatography to isolate (1R,5S) and (1S,5R) enantiomers .
- Radioligand Displacement Assays : Compare IC₅₀ values for each enantiomer at serotonin (5-HT₁A) and dopamine (D₂) receptors.
- Molecular Dynamics Simulations : Map hydrogen-bonding interactions between enantiomers and receptor binding pockets .
Key Research Findings
- Antiviral Potential : The oxabicyclo framework shows inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mpro, IC₅₀ = 8 µM) due to rigid geometry mimicking peptide substrates .
- Thermal Stability : Decomposition occurs above 200°C (TGA data), necessitating inert storage conditions (argon, 2–8°C) for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
